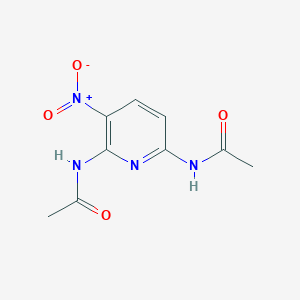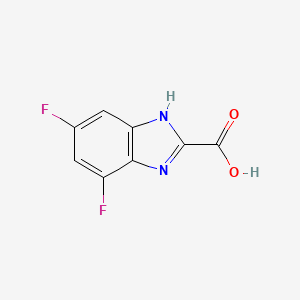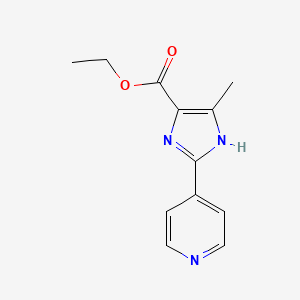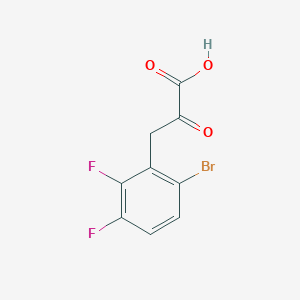
N,N'-(3-Nitropyridine-2,6-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is an organic compound with the chemical formula C₉H₁₀N₄O₄ It is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with two acetamide groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Nitropyridine-2,6-diyl)diacetamide typically involves the acylation of 3-nitropyridine-2,6-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide product. The general reaction scheme is as follows:
Starting Material: 3-nitropyridine-2,6-diamine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for N,N’-(3-Nitropyridine-2,6-diyl)diacetamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of batch reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), room temperature to reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: Formation of N,N’-(3-aminopyridine-2,6-diyl)diacetamide.
Substitution: Formation of substituted acetamide derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to form hydrogen bonds makes it a candidate for studying molecular interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is primarily related to its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. The nitro group and acetamide moieties can form hydrogen bonds with various biological targets, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-(3-Aminopyridine-2,6-diyl)diacetamide: Similar structure but with an amino group instead of a nitro group.
N,N’-(3-Chloropyridine-2,6-diyl)diacetamide: Contains a chlorine atom instead of a nitro group.
N,N’-(3-Methylpyridine-2,6-diyl)diacetamide: Contains a methyl group instead of a nitro group.
Uniqueness
N,N’-(3-Nitropyridine-2,6-diyl)diacetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
N-(6-acetamido-5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O4/c1-5(14)10-8-4-3-7(13(16)17)9(12-8)11-6(2)15/h3-4H,1-2H3,(H2,10,11,12,14,15) |
InChI Key |
LMECGFRZBJTAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)




